4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid can be synthesized through a Pictet-Spengler reaction. This involves the cyclization of histamine hydrochloride with paraformaldehyde under reflux conditions . The reaction typically proceeds as follows:
- Dissolve histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml).
- Heat the mixture to reflux for 4 hours.
- Evaporate the solvent and dry the residue under vacuum. The resulting compound can be used without further purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Pictet-Spengler reaction remains a viable route for large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are common.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as CDKs and factor Xa, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with cell cycle progression and blood coagulation pathways, respectively.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid: Similar in structure but differs in the position of the carboxylic acid group.
5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Contains a methyl group at the 5-position.
Uniqueness
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of novel therapeutics and research tools.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h3,6,8H,1-2H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELXZXRNDYMDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626637 | |
Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777819-31-5 | |
Record name | 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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